Scoulerine

概要

説明

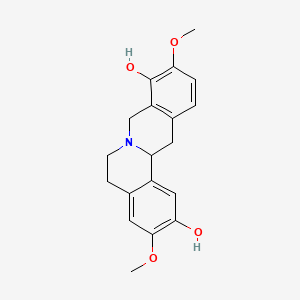

スコウレリンは、ディスクレタミンやアエクアリンとしても知られており、ベンジルイソキノリンアルカロイドです。これは、ベルベリンブリッジ酵素の作用によって、(S)-レチクリンから直接生成されます。スコウレリンは、他のベンジルイソキノリンアルカロイド、特にベルベリン、ノスカピン、(S)-テトラヒドロパルマチン、および(S)-スティロピン、ならびにアルカロイドのプロトピンとサンギナリンの前駆体です 。それは、ケシ、クロトン・フラベンス、およびエリスリナ属の特定の植物など、多くの植物に見られます .

準備方法

合成経路と反応条件: スコウレリンは、さまざまな方法で合成できます。注目すべき1つの方法は、ベルベリンブリッジ酵素を用いた生物触媒合成です。この酵素は、ベンジルイソキノリンをベルビンに変換する、好気的酸化炭素-炭素結合形成を可能にします 。別の方法は、ビシュラー-ナピアラルスキ反応であり、これはスコウレリンの合成で使用されてきました .

工業的生産方法: スコウレリンの工業的生産は、その効率性、高い立体選択性、および柔軟性のために、しばしば生物触媒ステップを含みます。これらの方法は、有機分子の炭素骨格を構築する際に特に役立ちます .

化学反応の分析

Chemical Reactions Involving Scoulerine

This compound undergoes various chemical reactions that can be categorized based on their nature:

-

Protonation/Deprotonation : this compound's behavior in different pH environments is significant for its biological activity. In acidic conditions, this compound can become protonated, while in alkaline conditions, it remains in its native form. This property is crucial for its interaction with biological targets such as tubulin .

-

Binding Interactions : this compound has been shown to bind to tubulin, affecting microtubule dynamics. Computational docking studies indicate that this compound interacts with tubulin at sites analogous to colchicine and laulimalide binding sites, suggesting a dual mechanism where it can stabilize microtubules while also inhibiting tubulin polymerization .

Biological Activity and Mechanism of Action

Research has demonstrated that this compound exhibits significant biological activities:

-

Anticancer Properties : this compound has been reported to induce apoptosis in various cancer cell lines, including Jurkat and MOLT-4 leukemic cells. The mechanism involves the activation of caspases (3/7 and 8), leading to cell cycle arrest at the G2/M phase .

-

Antiplasmodial Activity : this compound shows promising activity against Plasmodium falciparum, with IC50 values indicating effectiveness against both chloroquine-sensitive and multidrug-resistant strains .

科学的研究の応用

Anticancer Properties

Mechanism of Action

Scoulerine exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to disrupt microtubule structures, leading to cell cycle arrest and apoptosis. The compound induces G2 or M-phase arrest by affecting checkpoint kinase signaling pathways and upregulating p53 proteins, which are crucial for the regulation of the cell cycle .

Case Studies

- Lung, Ovarian, and Breast Cancer : this compound demonstrated potent antiproliferative activity in lung (A549), ovarian (OVCAR3), and breast carcinoma cell lines. In these studies, this compound treatment resulted in a significant decrease in cell viability and proliferation rates .

- Renal Cell Carcinoma : Research indicates that this compound can induce apoptosis in renal cell carcinoma by targeting solute carrier family 6 member 3 (SLC6A3) and inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway. In vitro studies showed dose-dependent inhibition of cell viability in renal cell lines .

Neuroprotective Effects

Alzheimer’s Disease Treatment

this compound has been identified as an inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a promising target for Alzheimer's disease therapy. By inhibiting this enzyme, this compound may help reduce amyloid plaque formation, a hallmark of Alzheimer’s pathology .

Additional Pharmacological Activities

Beyond its anticancer and neuroprotective properties, this compound exhibits a range of other pharmacological activities:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound also possesses anti-inflammatory properties, which may contribute to its therapeutic efficacy in various diseases characterized by inflammation .

Comparative Efficacy Table

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 2.7 - 6.5 | Microtubule disruption, G2/M phase arrest |

| Ovarian Cancer | OVCAR3 | 10 - 40 | PI3K/Akt/mTOR pathway inhibition |

| Breast Cancer | MCF-7 | Not specified | Microtubule disruption, apoptosis induction |

| Renal Cell Carcinoma | 769-P & 786-O | Dose-dependent | Targeting SLC6A3, MAPK pathway inhibition |

作用機序

スコウレリンは、複数のメカニズムを通じてその効果を発揮します:

チューブリンへの結合: スコウレリンは、チューブリンに結合し、微小管安定化とチューブリン重合阻害の両方を備えた二重の作用機序を示します.

細胞周期停止: それは、G2またはM期細胞周期停止を誘導し、微小管ネットワークの分解とアポトーシスの活性化につながります.

受容体相互作用: スコウレリンは、α2-アドレナリン受容体、α1D-アドレナリン受容体、および5-HT受容体ではアンタゴニストとして、GABA A受容体ではアゴニストとして作用します.

6. 類似化合物の比較

スコウレリンは、微小管に対する二重の作用機序のために、ベンジルイソキノリンアルカロイドの中でユニークです。類似の化合物には、以下が含まれます:

ベルベリン: 抗菌性および抗炎症特性で知られています。

ノスカピン: 鎮咳薬として使用され、その抗がん特性について研究されています。

テトラヒドロパルマチン: 鎮痛効果と鎮静効果を示します。

スティロピン: 抗炎症性および鎮痛性で知られています.

スコウレリンの微小管を安定させると同時に、チューブリンの重合を阻害するユニークな能力は、これらの類似の化合物とは異なります .

類似化合物との比較

Scoulerine is unique among benzylisoquinoline alkaloids due to its dual mode of action on microtubules. Similar compounds include:

Berberine: Known for its antimicrobial and anti-inflammatory properties.

Noscapine: Used as a cough suppressant and studied for its anti-cancer properties.

Tetrahydropalmatine: Exhibits analgesic and sedative effects.

Stylopine: Known for its anti-inflammatory and analgesic properties.

This compound’s unique ability to both stabilize microtubules and inhibit tubulin polymerization sets it apart from these similar compounds .

生物活性

Scoulerine, an isoquinoline alkaloid derived from plants such as Corydalis and Papaver somniferum, has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article explores the mechanisms through which this compound exerts its effects, including antiproliferative and pro-apoptotic activities, as well as its potential applications in treating various cancers.

This compound is characterized by its chemical structure, which allows it to interact with various biological targets. Its molecular formula is , and it possesses a complex ring system typical of many alkaloids.

Antiproliferative Activity

Mechanism of Action

Research indicates that this compound exhibits potent antiproliferative effects across several cancer cell lines, including lung (A549), ovarian (A2780, OVCAR3), and breast carcinoma (MCF-7) cells. The compound primarily inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. This was demonstrated in studies where this compound treatment led to significant increases in the percentage of cells in the G2/M phase while decreasing those in G1 and S phases. Specifically, treatment with 5 µM this compound resulted in Jurkat cells' G2/M phase increasing from 24% to 49% after 16 hours of exposure .

IC50 Values

The IC50 values for this compound vary depending on the cell type and treatment duration:

Pro-apoptotic Effects

This compound has been shown to activate apoptotic pathways in cancer cells. Key findings include:

- Upregulation of p53 protein levels, which is crucial for apoptosis.

- Increased activity of caspases, indicative of apoptosis induction.

- Enhanced Annexin V and TUNEL labeling, confirming apoptotic cell death .

Study 1: Lung and Ovarian Cancer Cells

In a study assessing the effects of this compound on lung and ovarian cancer cells, it was found that treatment led to a significant reduction in cell viability and proliferation. The xCELLigence system demonstrated a clear negative impact on cell growth over a 72-hour period at concentrations ranging from 10 to 50 µM .

Study 2: Ovarian Cancer Stemness

Another study focused on OVCAR3 cells revealed that this compound not only inhibited proliferation but also attenuated stemness characteristics. The treatment downregulated mesenchymal markers (N-cadherin, vimentin) while upregulating epithelial markers (E-cadherin). This suggests that this compound may disrupt the cancer stem cell phenotype by targeting the PI3K/Akt/mTOR signaling pathway .

Table: Summary of Biological Activities of this compound

特性

IUPAC Name |

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWVMRVOBAFFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895057 | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-72-5, 605-34-5, 6451-73-6 | |

| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoulerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。